molecular formula C19H33ClN2O2 B12729717 2-(Diethylamino)-N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)acetamide hydrochloride CAS No. 97702-99-3

2-(Diethylamino)-N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)acetamide hydrochloride

Cat. No.: B12729717
CAS No.: 97702-99-3
M. Wt: 356.9 g/mol
InChI Key: PUYKQFLVWAPCGH-UHFFFAOYSA-N
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Description

2-(Diethylamino)-N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)acetamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a diethylamino group, an ethyl group, and a xylyloxy-propyl moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)acetamide hydrochloride typically involves multiple steps:

    Formation of the xylyloxy-propyl intermediate: This step involves the reaction of 3,5-dimethylphenol with an appropriate alkylating agent to introduce the propyl group.

    Introduction of the diethylamino group: The intermediate is then reacted with diethylamine under controlled conditions to form the diethylamino derivative.

    Acetylation: The final step involves the acetylation of the diethylamino derivative with ethyl acetate in the presence of a suitable catalyst to form the desired compound.

    Hydrochloride formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the diethylamino or xylyloxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

2-(Diethylamino)-N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)acetamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group may facilitate binding to active sites, while the xylyloxy-propyl moiety can enhance specificity and affinity. The hydrochloride form ensures better solubility and bioavailability, allowing for more effective interactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-Isopropyl-N-phenyl-chloracetamide
  • Ethyl-2-hydroxy-2,2-bis(4-chlorophenyl)acetate
  • 2-Chloroethyl vinyl ether

Uniqueness

2-(Diethylamino)-N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

97702-99-3

Molecular Formula

C19H33ClN2O2

Molecular Weight

356.9 g/mol

IUPAC Name

2-(diethylamino)-N-[1-(3,5-dimethylphenoxy)propan-2-yl]-N-ethylacetamide;hydrochloride

InChI

InChI=1S/C19H32N2O2.ClH/c1-7-20(8-2)13-19(22)21(9-3)17(6)14-23-18-11-15(4)10-16(5)12-18;/h10-12,17H,7-9,13-14H2,1-6H3;1H

InChI Key

PUYKQFLVWAPCGH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)N(CC)C(C)COC1=CC(=CC(=C1)C)C.Cl

Origin of Product

United States

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